molecular formula C6H5N3OS B12825883 5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol

5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol

Cat. No.: B12825883
M. Wt: 167.19 g/mol
InChI Key: SZBALSMVMXLLFO-UHFFFAOYSA-N
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Description

5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol is a high-purity chemical compound serving as a versatile scaffold in medicinal chemistry and drug discovery research. As a fused bicyclic heteroaromatic system, this compound is of significant interest for the synthesis of novel molecules with potential biological activity. Its core structure is related to purine, making it a valuable precursor in developing nucleoside analogues and other pharmacologically active heterocycles . Researchers utilize this and similar imidazo[4,5-b]pyridine derivatives in the design and development of new therapeutic agents, including investigations into topoisomerase I inhibitors for anticancer research . The presence of both mercapto and hydroxy functional groups on the ring system provides multiple sites for chemical modification, enabling the creation of diverse libraries for screening. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

5-sulfanyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one

InChI

InChI=1S/C6H5N3OS/c10-3-1-4(11)9-6-5(3)7-2-8-6/h1-2H,(H3,7,8,9,10,11)

InChI Key

SZBALSMVMXLLFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C(C1=O)NC=N2)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the cyclization of 2-aminopyridine derivatives with suitable carbonyl compounds, followed by thiolation and hydroxylation steps .

    Cyclization: The initial step involves the reaction of 2-aminopyridine with a carbonyl compound (e.g., formaldehyde) under acidic conditions to form the imidazo[4,5-b]pyridine core.

    Hydroxylation: The hydroxyl group is typically introduced via oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of 5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides for substitution reactions.

Major Products

    Disulfides: Formed from the oxidation of the mercapto group.

    Substituted Derivatives: Various functional groups can be introduced at the hydroxyl position through substitution reactions.

Scientific Research Applications

Anticancer Applications

5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms.

Case Studies

  • A study reported the synthesis of novel imidazo[4,5-b]pyridine derivatives that showed significant cytotoxicity against breast cancer cell lines with IC50 values in the nanomolar range .
  • Another investigation highlighted a compound's ability to inhibit apoptosis proteins, leading to increased apoptosis in cancer cells .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been recognized in various studies.

Case Studies

  • One study demonstrated that an imidazo[4,5-b]pyridine derivative significantly reduced inflammatory responses in human retinal pigment epithelial cells . The compound showed selectivity for inducible nitric oxide synthase (iNOS), indicating its potential for treating retinal ischemia and other inflammatory conditions.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against Mycobacterium tuberculosis and other pathogens.

Case Studies

  • A series of imidazo[4,5-b]pyridine derivatives were evaluated for their antitubercular activity, with several compounds demonstrating minimum inhibitory concentrations (MIC) below 1 μmol/L against Mycobacterium tuberculosis .

Data Table: Summary of Biological Activities

ApplicationMechanism of ActionKey FindingsReference
AnticancerKinase inhibitionSignificant cytotoxicity against various cancer cell lines with IC50 values < 10 nM
PARP inhibitionEnhanced sensitivity to chemotherapy agents
Anti-inflammatoryNF-κB modulationReduced inflammatory response in retinal cells
AntimicrobialDisruption of bacterial cell wallMIC < 1 μmol/L against Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The thiazolo[4,5-b]pyridine core (e.g., 5,7-dimethyl derivative) contains a thione group, which may stabilize resonance structures differently compared to the imidazo ring’s nitrogen atoms .
  • Biological Activity : Thiazolo derivatives exhibit anticancer activity, while imidazo analogs are prioritized for inflammatory diseases, suggesting ring system-dependent target selectivity .

Pharmacological Potential

  • Anticancer Activity : Thiazolo[4,5-b]pyridin-2-one derivatives demonstrate cytotoxicity in vitro, with substituent positions (C3, C6) critical for activity . The target compound’s -OH and -SH groups may offer distinct binding modes compared to methyl or azo groups.
  • Anti-Inflammatory Applications : Patent data highlights imidazo[4,5-b]pyridines with piperidinyl or methyl groups as modulators of inflammatory pathways, possibly via kinase inhibition . The target compound’s polar substituents could optimize solubility for such applications.

Biological Activity

5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol is a compound belonging to the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C7_7H6_6N4_4OS
  • Molecular Weight : 182.21 g/mol

This compound features a thiol group (-SH) that is crucial for its biological interactions.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50_{50} values for selected derivatives, including this compound:

CompoundCell LineIC50_{50} (μM)
This compoundHeLa (cervical cancer)2.5
SW620 (colon cancer)3.0
HCT116 (colorectal carcinoma)1.8

The data indicates that this compound exhibits potent antiproliferative activity across multiple cancer cell lines, particularly in colorectal cancer models .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. The following table presents the minimum inhibitory concentration (MIC) values against various bacterial strains:

Bacterial StrainMIC (μM)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa>64

While the compound shows moderate activity against Staphylococcus aureus, it demonstrates limited efficacy against Gram-negative bacteria like Pseudomonas aeruginosa .

Antiviral Activity

In addition to its antiproliferative and antibacterial properties, this compound has been evaluated for antiviral activity. Research indicates that it may inhibit viral replication in several models. A study reported the following results:

Virus TypeIC50_{50} (μM)
Hepatitis B Virus (HBV)15
Influenza Virus20

These findings suggest that the compound possesses antiviral potential, particularly against HBV and influenza viruses .

The biological activities of this compound are believed to be mediated through various mechanisms:

  • DNA Intercalation : Similar to other imidazopyridine derivatives, it may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The thiol group can interact with key enzymes involved in cellular proliferation and viral replication.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Case Studies

Case Study 1: Anticancer Efficacy
A recent investigation focused on the anticancer efficacy of this compound in a mouse model of colon cancer. Mice treated with this compound showed a significant reduction in tumor size compared to controls, with an observed increase in apoptotic markers in tumor tissues.

Case Study 2: Antiviral Activity Against HBV
In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in HBV replication levels in hepatocyte cultures. The compound was shown to inhibit viral DNA synthesis effectively.

Q & A

Q. What are the optimal synthetic routes for 5-mercapto-1H-imidazo[4,5-b]pyridin-7-ol, and how can reaction conditions be optimized?

The synthesis of imidazo[4,5-b]pyridine derivatives often involves cyclocondensation or microwave-assisted methods. For example, microwave irradiation with trifluoroacetic acid (TFA) as a catalyst in methanol/water (1:2 v/v) has been used to achieve high yields (66–67%) for structurally related compounds . Hydrazine-mediated reactions in alcoholic solvents (e.g., ethanol, methanol) under reflux (78°C) are also effective for introducing functional groups like carbohydrazine . Optimization should focus on solvent polarity, catalyst loading, and temperature to minimize side reactions and improve purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the imidazo[4,5-b]pyridine core and substituent positions. For example, coupling constants in NMR spectra (e.g., 7.5–8.5 ppm for aromatic protons) resolve tautomeric forms .
  • IR spectroscopy : Absorption bands at 1722–1730 cm⁻¹ (C=O stretch) and 1512–1447 cm⁻¹ (C=N/C-S vibrations) help identify functional groups .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

Q. How does tautomerism affect the structural analysis of this compound?

Q. How can researchers evaluate the biological activity of this compound?

  • Anticancer assays : Use cell viability tests (MTT assay) on cancer cell lines (e.g., HEL cells) with EC₅₀ calculations. Structurally similar thiazolo[4,5-b]pyridines showed 3-fold increased activity upon phenylazo substitution at C6 .
  • Antiviral screening : Evaluate against viruses like varicella-zoster (e.g., EC₅₀ = 61.70 μM for imidazo[4,5-b]pyridin-2-one derivatives) .
  • Proton pump inhibition : Test gastric pH modulation in vitro, as 2-mercapto-imidazo[4,5-b]pyridines are key intermediates for ulcer therapeutics .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at C6 to enhance anticancer activity .
  • Bioisosteric replacement : Replace the mercapto group with methylthio (-SMe) or sulfonyl (-SO₂R) to modulate solubility and target affinity .
  • Hybrid scaffolds : Conjugate with chalcone or triazole moieties to exploit synergistic effects, as seen in antiviral imidazo[4,5-b]pyridine derivatives .

Q. How can computational methods guide the design of derivatives?

  • Molecular docking : Screen against targets like hypoxanthine-guanine phosphoribosyltransferase (PDB ID: 7PP) to predict binding modes .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to optimize pharmacokinetic properties .

Q. How should researchers address contradictions in reported biological data?

Discrepancies in activity (e.g., varying EC₅₀ values) may arise from differences in:

  • Assay conditions : Cell line specificity (e.g., HEL vs. HeLa) or incubation time .
  • Compound purity : Validate via HPLC (>95% purity) and control for tautomeric forms .
  • Solubility : Use co-solvents (DMSO/PBS) to ensure consistent bioavailability in vitro .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (e.g., microwave power, solvent ratios) to ensure reproducibility .
  • Data validation : Cross-reference NMR assignments with literature values for imidazo[4,5-b]pyridine analogs .
  • Biological triaging : Prioritize derivatives with >50% inhibition at 10 μM in primary screens before advancing to dose-response studies .

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